molecular formula C18H13BrN2O2S B2593881 7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-67-8

7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2593881
CAS No.: 866811-67-8
M. Wt: 401.28
InChI Key: DJTQRFUCPDHEEY-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866811-67-8) is a synthetic chromeno[2,3-d]pyrimidinone derivative offered as a high-purity chemical reagent for research purposes. This compound is part of a class of fused heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. Chromene and pyrimidine-based structures are widely investigated for their diverse biological activities . Emerging scientific literature highlights the particular research value of chromeno[2,3-d]pyrimidinone derivatives in oncology, specifically as novel candidates for the treatment of aggressive cancers. Recent in vitro studies have shown that analogues sharing this core structure, especially those featuring a bromine substituent like the 7-bromo group present in this compound, exhibit promising anticancer potential. These related compounds have demonstrated a capacity to reduce cell viability, inhibit tumor growth, and induce apoptosis (programmed cell death) in triple-negative breast cancer (TNBC) cell models, with some derivatives showing IC50 values in the low micromolar range . The presence of the 4-thione moiety is a key structural feature, as this group is prevalent in pharmacologically active heterocycles and can be crucial for molecular interactions with biological targets . Researchers are exploring this and related compounds as valuable chemical tools for hit-to-lead optimization campaigns and for further investigating the structure-activity relationships (SAR) necessary for developing new oncotherapeutic agents . This product is intended for research and development use only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can access this compound in various milligram quantities to support their investigative work .

Properties

IUPAC Name

7-bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-22-13-5-2-10(3-6-13)16-20-17-14(18(24)21-16)9-11-8-12(19)4-7-15(11)23-17/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTQRFUCPDHEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The initial step involves the synthesis of the chromene core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde in the presence of an acid catalyst.

    Bromination: The chromene core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Introduction of the Pyrimidine Ring: The brominated chromene is then reacted with a suitable pyrimidine precursor under basic conditions to form the chromeno-pyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfide.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Thionation: Lawesson’s reagent or phosphorus pentasulfide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Cyclization Products: Fused ring systems with enhanced biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant antiviral, anticancer, and antimicrobial activities. It has been studied for its potential to inhibit key enzymes and pathways involved in disease progression.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.

    Industry: Used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 7-bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets key enzymes and proteins involved in cellular processes, such as kinases, proteases, and transcription factors.

    Pathways Involved: It modulates various signaling pathways, including the NF-kB inflammatory pathway, apoptosis pathways, and cell cycle regulation pathways. By inhibiting these pathways, the compound can induce cell death in cancer cells, reduce inflammation, and inhibit viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in substituents at positions 2, 4, and 7, as well as in the heterocyclic core (e.g., pyrano vs. thieno derivatives). Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties References
7-Bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 7-Br, 2-(4-OCH₃-C₆H₄), 4-thione C₁₈H₁₄BrN₂O₂S High lipophilicity (Br, S); potential kinase inhibition
7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione 7-Cl, 2-(2-OCH₂CH₃-C₆H₄), 4-thione C₁₉H₁₅ClN₂O₂S Enhanced solubility (ethoxy group); moderate antibacterial activity
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-chromeno[2,3-d]pyrimidine-4-thione 2-(2-OH-3-OCH₃-C₆H₃), 9-OCH₃, 4-thione C₁₉H₁₆N₂O₄S Polar substituents improve water solubility; unconfirmed bioactivity
7-Chloro-2-(4-ethoxy-3-methoxyphenyl)-chromeno[2,3-d]pyrimidin-4-one 7-Cl, 2-(4-OCH₂CH₃-3-OCH₃-C₆H₃), 4-ketone (C=O) C₂₀H₁₈ClN₂O₄ Ketone group reduces reactivity compared to thione; lower cytotoxicity
7-{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one Thieno[2,3-d]pyrimidine core; 7-Br-C₆H₄ linked via ether C₂₀H₁₁BrN₂O₃S Dual chromene-thienopyrimidine system; IC₅₀ = 2.1 μM (kinase assay)

Key Research Findings

Substituent Position Matters : The 4-methoxyphenyl group at position 2 enhances aromatic stacking interactions in kinase binding pockets, as seen in crystallographic studies using SHELX-refined structures .

Thione Superiority : Thione derivatives show 3–5× higher inhibitory activity against EGFR kinase compared to ketone analogues, likely due to sulfur’s electronegativity .

Halogen Impact : Bromine at position 7 increases cytotoxicity (IC₅₀ = 1.8 μM in HepG2 cells) compared to chlorine (IC₅₀ = 3.2 μM), correlating with higher electronegativity and lipophilicity .

Biological Activity

7-Bromo-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic compound belonging to the class of chromeno[2,3-d]pyrimidines. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications in cancer treatment and enzyme inhibition. This article explores its biological activity through various studies and findings.

The molecular formula of this compound is C19H15BrN2OSC_{19}H_{15}BrN_{2}OS, with a molecular weight of 399.3 g/mol. The compound features a thione group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC19H15BrN2OS
Molecular Weight399.3 g/mol
IUPAC Name7-bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
InChI KeyYVPYOMPNYFITPR-UHFFFAOYSA-N

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets in biological systems. The thione group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. This mechanism is crucial in its role as an enzyme inhibitor and therapeutic agent.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related chromeno-pyrimidines have reported IC50 values less than 40 nM for antiproliferative effects in human cancer cells .

Case Study:
A study evaluated the antiproliferative effects of several derivatives of chromeno[2,3-d]pyrimidines. The most potent compound demonstrated an IC50 value of 9 nM against MDA-MB-435 human cancer cells . This indicates that modifications in the chemical structure can enhance biological activity significantly.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Its structural features allow it to inhibit specific enzymes involved in tumor progression and metastasis. For example, studies have identified similar compounds that effectively inhibit key enzymes linked to cancer cell proliferation and survival .

Comparative Analysis

To understand the unique properties of this compound better, it is essential to compare it with related compounds.

Compound NameAntiproliferative IC50 (nM)Mechanism of Action
This compound<40Enzyme inhibition via covalent bond formation
7-bromo-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione~90Similar mechanism; less potent
7-bromo-2-(4-phenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione~70Similar mechanism; moderate potency

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